![molecular formula C15H11FN4O3 B2618481 3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide CAS No. 1436360-98-3](/img/structure/B2618481.png)

3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

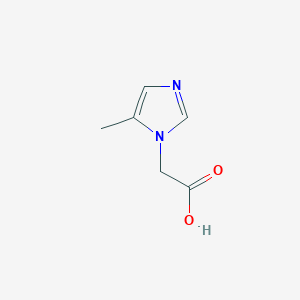

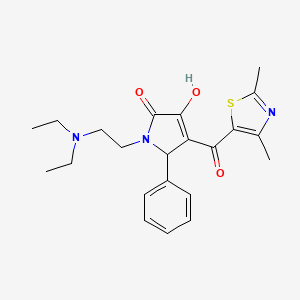

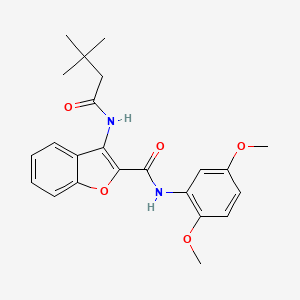

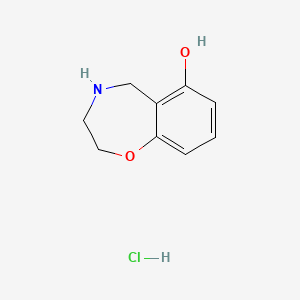

Molecular Structure Analysis

The molecular structure of “3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide” consists of a benzamide group attached to a cyano, fluoro, and nitroanilino group . The molecule has a weight of 314.276.Physical and Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 46.3±0.3 cm3, and a polar surface area of 99 Å2 . It also has a molar volume of 139.2±3.0 cm3 and a polarizability of 18.4±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen

Sensing Applications

A study has demonstrated the use of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions. These compounds exhibit significant color transitions in response to fluoride anion concentrations, showcasing their potential as efficient sensors in aqueous solutions. The sensing behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, highlighting the utility of benzamide derivatives in the development of colorimetric sensors for environmental and health-related applications (Younes et al., 2020).

Biological Activity

Research into fluorine-18-labeled 5-HT1A antagonists has involved the synthesis of fluorinated derivatives of benzamide compounds. These derivatives, when radiolabeled with fluorine-18, have been evaluated for their biological properties in vivo. The studies suggest that certain fluorinated benzamide derivatives could be promising in the development of radiolabeled compounds for medical imaging and therapy, providing insights into serotonin levels and receptor distributions (Lang et al., 1999).

Chemical Synthesis

The solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones has been reported using 4-fluoro-3-nitrobenzoic acid, showcasing a method for preparing benzodiazepinone derivatives. This process involves aromatic substitution, reduction of aryl nitro groups, and cyclization to form the benzodiazepinone skeleton. Such synthetic strategies underscore the role of benzamide derivatives in facilitating the development of new chemical entities with potential therapeutic applications (Lee et al., 1999).

Chromogenic Detection

Research has introduced heterocyclic compounds based on benzamide derivatives for the colorimetric detection of cyanide. These compounds undergo transformation in the presence of cyanide, leading to the formation of cyanoamines and an intense absorption band in the visible spectrum. This chromogenic process, particularly rapid for certain derivatives, allows for the detection of micromolar concentrations of cyanide in water without interference from halide anions. This highlights the potential of benzamide derivatives in developing practical strategies for detecting toxic anions in aqueous environments (Tomasulo et al., 2006).

Wirkmechanismus

The mechanism of action of “3-[(N-Cyano-4-fluoro-3-nitroanilino)methyl]benzamide” is not clear as it is typically used for research purposes.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[(N-cyano-4-fluoro-3-nitroanilino)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O3/c16-13-5-4-12(7-14(13)20(22)23)19(9-17)8-10-2-1-3-11(6-10)15(18)21/h1-7H,8H2,(H2,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMATGXNKGRWCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2618400.png)

![4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2618404.png)

![4-chloro-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2618406.png)

![4-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2618410.png)

![2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-4-yl}acetic acid](/img/structure/B2618411.png)

![4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride](/img/structure/B2618416.png)

![1-ethyl-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2618418.png)

![(3S,10R,13S)-10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane]-3-yl acetate](/img/structure/B2618420.png)

![N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2618421.png)